Carbobenzyloxyalanylvaline methyl ester
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Overview
Description
Carbobenzyloxyalanylvaline methyl ester is a chemical compound with the molecular formula C17H24N2O5 and a molecular weight of 336.391 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzyloxyalanylvaline methyl ester can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of alanine, followed by coupling with valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Carbobenzyloxyalanylvaline methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: Reaction with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Aminolysis: Primary or secondary amines under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Aminolysis: Amides.
Reduction: Alcohol.
Scientific Research Applications
Carbobenzyloxyalanylvaline methyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and as a protected amino acid derivative.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of carbobenzyloxyalanylvaline methyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy (Cbz) group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed or reduced to yield the corresponding carboxylic acid or alcohol, facilitating further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Carbobenzyloxyalanine methyl ester: Similar structure but with alanine instead of valine.
Carbobenzyloxyvaline methyl ester: Similar structure but without the alanine moiety.
Carbobenzyloxyglycine methyl ester: Similar structure but with glycine instead of valine.
Uniqueness
Carbobenzyloxyalanylvaline methyl ester is unique due to its combination of alanine and valine residues, making it a versatile building block in peptide synthesis. Its dual protection (Cbz and ester) allows for selective deprotection and modification, providing flexibility in synthetic strategies .
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
InChI |
InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)/t12-,14-/m0/s1 |
InChI Key |
FZQUEJVAHBIFMS-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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